N-(5-methoxypyrimidin-2-yl)-N-methyl-3-(oxan-4-yl)propanamide
Description
N-(5-methoxypyrimidin-2-yl)-N-methyl-3-(oxan-4-yl)propanamide is a synthetic organic compound characterized by its unique chemical structure This compound features a pyrimidine ring substituted with a methoxy group at the 5-position, a methyl group attached to the nitrogen atom, and a propanamide chain linked to an oxane ring
Properties
IUPAC Name |
N-(5-methoxypyrimidin-2-yl)-N-methyl-3-(oxan-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-17(14-15-9-12(19-2)10-16-14)13(18)4-3-11-5-7-20-8-6-11/h9-11H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWWWFFHWTYNSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=C(C=N1)OC)C(=O)CCC2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methoxypyrimidin-2-yl)-N-methyl-3-(oxan-4-yl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Ring: Starting from a suitable precursor, such as 2-chloropyrimidine, the methoxy group is introduced at the 5-position through a nucleophilic substitution reaction using sodium methoxide.
N-Methylation: The nitrogen atom of the pyrimidine ring is methylated using methyl iodide in the presence of a base like potassium carbonate.
Oxane Ring Introduction: The oxane ring is incorporated through a nucleophilic substitution reaction with an appropriate oxane derivative.
Propanamide Formation: The final step involves the formation of the propanamide chain through an amide coupling reaction using a suitable carboxylic acid derivative and coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: N-(5-methoxypyrimidin-2-yl)-N-methyl-3-(oxan-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or borane in tetrahydrofuran (THF).
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products:
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Amine derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of novel materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-methoxypyrimidin-2-yl)-N-methyl-3-(oxan-4-yl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxy and oxane groups may play a role in enhancing binding affinity and specificity.
Comparison with Similar Compounds
N-(5-methoxypyrimidin-2-yl)-N-methyl-3-(oxan-4-yl)butanamide: Similar structure with a butanamide chain instead of propanamide.
N-(5-methoxypyrimidin-2-yl)-N-methyl-3-(oxan-4-yl)ethanamide: Similar structure with an ethanamide chain instead of propanamide.
Uniqueness: N-(5-methoxypyrimidin-2-yl)-N-methyl-3-(oxan-4-yl)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the oxane ring and the length of the propanamide chain can influence its physicochemical properties and interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
